N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via a Friedel-Crafts acylation reaction.
The key steps in the synthesis include:
Formation of the furan intermediates: This can be achieved through the cyclization of 2-furoic acid derivatives.
Introduction of the thiophene ring: This is typically done using a Friedel-Crafts acylation reaction with 4-methylthiophene-2-carboxylic acid.
Coupling of the intermediates: The final step involves coupling the furan and thiophene intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce hydroxyethyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular pathways. These interactions can result in antibacterial, antifungal, or anticancer activities, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 5-furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which are not commonly found together in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPXXPOBRPKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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